magnesium;butan-1-ol;chloride
Description
Magnesium is a versatile element, forming compounds like magnesium chloride (MgCl₂), magnesium oxide (MgO), and organomagnesium reagents (e.g., ethyl magnesium chloride). These compounds are critical in catalysis, medicine, and organic synthesis . Butan-1-ol (C₄H₉OH), a primary alcohol, exhibits distinct physical and chemical properties due to its linear structure and hydrogen-bonding capacity. It is widely used as a solvent and reactant in industrial processes . Chloride (Cl⁻) is a ubiquitous anion, forming salts like NaCl, MgCl₂, and KCl. These salts are essential in pharmaceuticals, electrolytes, and chemical synthesis .
Properties
CAS No. |
113116-55-5 |
|---|---|
Molecular Formula |
C4H9ClMgO |
Molecular Weight |
132.87 g/mol |
IUPAC Name |
magnesium;butan-1-ol;chloride |
InChI |
InChI=1S/C4H9O.ClH.Mg/c1-2-3-4-5;;/h5H,1-4H2;1H;/q-1;;+2/p-1 |
InChI Key |
YCAZIHNLGSLFEJ-UHFFFAOYSA-M |
Canonical SMILES |
[CH2-]CCCO.[Mg+2].[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of magnesium;butan-1-ol;chloride typically involves the reaction of butan-1-ol with magnesium and a chloride source. One common method is the formation of a Grignard reagent, where butan-1-ol reacts with magnesium in the presence of an anhydrous ether solvent to form butylmagnesium chloride. The reaction is as follows:
CH3CH2CH2CH2OH+Mg+Cl2→CH3CH2CH2CH2MgCl+H2O
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar principles. The process is carried out in controlled environments to ensure the purity and yield of the product. The use of high-purity magnesium and chloride sources, along with anhydrous conditions, is crucial for the successful production of this compound.
Chemical Reactions Analysis
Types of Reactions
Magnesium;butan-1-ol;chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form butanone and other oxidation products.
Reduction: It can be reduced to form butane and other reduction products.
Substitution: The compound can undergo nucleophilic substitution reactions to form different alkyl halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like hydrogen chloride (HCl) and hydrogen bromide (HBr) are commonly used for substitution reactions.
Major Products Formed
Oxidation: Butanone, butanoic acid.
Reduction: Butane, butanol.
Substitution: Butyl chloride, butyl bromide.
Scientific Research Applications
Magnesium;butan-1-ol;chloride has a wide range of applications in scientific research:
Chemistry: Used as a Grignard reagent in organic synthesis to form carbon-carbon bonds.
Biology: Utilized in the synthesis of biologically active compounds.
Medicine: Involved in the preparation of pharmaceutical intermediates.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of magnesium;butan-1-ol;chloride involves the formation of a Grignard reagent, which acts as a nucleophile in various chemical reactions. The magnesium atom in the compound donates electrons to form a carbon-magnesium bond, making the carbon atom highly reactive. This allows the compound to participate in nucleophilic addition and substitution reactions, forming new carbon-carbon bonds.
Comparison with Similar Compounds
Magnesium Chloride (MgCl₂) vs. Other Chlorides
MgCl₂ is preferred in magnesium-deficient therapies, while CaCl₂ addresses calcium imbalances. NaCl dominates in hydration solutions due to low toxicity .
Magnesium Oxide (MgO) vs. Other Metal Oxides
In vapor-phase transfer hydrogenation, MgO demonstrates superior catalytic activity for alcohols like ethanol and butan-1-ol compared to Al₂O₃ or SiO₂. For example:
Organomagnesium Reagents
Ethyl magnesium chloride (C₂H₅MgCl) reacts with acetaldehyde to yield butan-2-ol, whereas isopropyl magnesium bromide produces tertiary alcohols. Grignard reagents vary in stability and selectivity:
- Ethyl MgCl : Produces secondary alcohols .
- Methyl MgBr : Forms primary alcohols but is highly reactive .
Comparison of Butan-1-ol with Other Alcohols
Reactivity in Catalytic Reactions
Butan-1-ol shows exceptional reactivity as a hydrogen donor in acrolein reduction over MgO, surpassing propan-2-ol and aligning with ethanol:
| Alcohol | Observed Reactivity | Calculated Reactivity |
|---|---|---|
| Ethanol | 85% | 60% |
| Propan-2-ol | 45% | 50% |
| Butan-1-ol | 82% | 65% |
This discrepancy suggests kinetic factors dominate over thermodynamic predictions .
Physical Properties
Butan-1-ol’s boiling point (117°C) exceeds butan-2-ol (99°C) due to stronger intermolecular hydrogen bonding. Comparative boiling points:
| Alcohol | Boiling Point (°C) |
|---|---|
| Propan-1-ol | 97 |
| Butan-2-ol | 99 |
| Butan-1-ol | 117 |
| Pentan-1-ol | 138 |
Linear alcohols (e.g., pentan-1-ol) follow the trend of increasing boiling points with chain length .
Comparison of Chloride with Other Anions/Salts
Chloride Salts in Medicine
| Salt | Application |
|---|---|
| MgCl₂ | Magnesium supplementation, antacids |
| KCl | Potassium deficiency treatment |
| CaCl₂ | Emergency hypocalcemia therapy |
MgCl₂ is less irritative than CaCl₂ in IV formulations, making it safer for prolonged use .
Role in Chemical Reactions
Chloride’s nucleophilicity and leaving-group ability are intermediate between bromide and iodide. For example:
- SN2 reactions : Cl⁻ is less reactive than Br⁻ but more than F⁻.
- Grignard synthesis : Chloride-based reagents (e.g., RMgCl) are less moisture-sensitive than iodides .
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